

Application Notes and Protocols for 2,2,3-Trimethylpentane in Combustion Studies

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Compound of Interest

Compound Name: 2,2,3-Trimethylpentane

Cat. No.: B1293788

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2,3-Trimethylpentane, an isomer of octane (C_8H_{18}), serves as a valuable compound in combustion studies due to its highly branched structure.^{[1][2][3][4]} Understanding its combustion characteristics, such as ignition delay times and laminar flame speeds, is crucial for developing and validating detailed chemical kinetic models. These models are instrumental in designing more efficient and cleaner internal combustion engines and for understanding the atmospheric chemistry of volatile organic compounds. This document provides an overview of the application of **2,2,3-trimethylpentane** in combustion research, including experimental protocols and representative data. While specific data for **2,2,3-trimethylpentane** is not as abundant as for its isomer 2,2,4-trimethylpentane (iso-octane), the methodologies and expected trends are similar.

I. Applications in Combustion Research

The study of **2,2,3-trimethylpentane** combustion provides critical data for:

- **Kinetic Model Validation:** Experimental data on ignition delay times, flame speeds, and species concentration profiles under various conditions are used to validate and refine detailed chemical kinetic models that simulate the complex reactions occurring during combustion.

- **Surrogate Fuel Development:** Highly branched alkanes are important components of gasoline. Studying their individual combustion behavior helps in the formulation of simpler surrogate fuel mixtures that can accurately represent the complex combustion chemistry of real fuels.
- **Understanding Fuel Structure-Reactivity Relationships:** By comparing the combustion characteristics of **2,2,3-trimethylpentane** with other octane isomers, researchers can gain insights into how the molecular structure, particularly the degree and location of branching, affects reactivity and the formation of pollutants.
- **Engine Design and Optimization:** A fundamental understanding of the autoignition and flame propagation properties of fuel components like **2,2,3-trimethylpentane** is essential for designing advanced combustion strategies, such as Homogeneous Charge Compression Ignition (HCCI), and for optimizing engine performance and reducing emissions.[5][6]

II. Quantitative Data Presentation

The following tables summarize typical quantitative data obtained in combustion studies of highly branched C8 alkanes. These values are representative and serve as a reference for what can be expected in experiments involving **2,2,3-trimethylpentane**.

Table 1: Representative Ignition Delay Times (IDT) for Highly Branched C8 Alkanes

Temperature (K)	Pressure (atm)	Equivalence Ratio (Φ)	Ignition Delay Time (μ s)	Experimental Apparatus
700 - 1200	10, 20, 40	0.5, 1.0	Varies (ms to μ s range)	High-Pressure Shock Tube
620 - 1015	20, 40	0.5, 1.0	Varies (ms range)	Rapid Compression Machine
1000 - 1600	1, 10, 30	0.29 - 1.92	Varies (μ s range)	Heated High-Pressure Shock Tube

Note: Ignition delay times are highly sensitive to temperature, pressure, and equivalence ratio. The negative temperature coefficient (NTC) behavior is often observed for alkanes at lower temperatures, where the ignition delay time increases with increasing temperature over a certain range.^[7]

Table 2: Representative Laminar Flame Speeds for Highly Branched C8 Alkanes

Unburned Gas Temperature (K)	Pressure (atm)	Equivalence Ratio (Φ)	Laminar Flame Speed (m/s)
295, 359, 399	1	0.6 - 1.7	~0.3 - 0.45
428	1	0.91 - 1.52	up to 0.70
450	3	0.55 - 1.4	Varies

Note: Laminar flame speed is influenced by the initial temperature and pressure of the unburned gas mixture, as well as the fuel-air equivalence ratio. The peak flame speed is typically observed at an equivalence ratio slightly richer than stoichiometric ($\Phi > 1.0$).^{[8][9][10]}

III. Experimental Protocols

Detailed methodologies for key experiments in combustion studies are provided below.

1. Ignition Delay Time Measurement using a Shock Tube

- Objective: To measure the time between the rapid heating and compression of a fuel/air mixture by a shock wave and the onset of ignition.
- Apparatus: A shock tube is a long tube of constant cross-section divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm.^{[11][12]}
- Protocol:
 - The driven section is filled with a precisely prepared mixture of **2,2,3-trimethylpentane**, an oxidizer (e.g., air or a mixture of O₂ and a diluent like Argon), and a diluent gas to a specific low pressure.

- The driver section is filled with a high-pressure, low molecular weight gas (e.g., Helium).
[11]
- The pressure in the driver section is increased until the diaphragm ruptures, generating a shock wave that propagates through the driven section.[11][12]
- This shock wave travels through the test gas, heating and compressing it almost instantaneously.[11]
- The shock wave reflects off the end wall of the driven section, further heating and compressing the test gas to the desired experimental conditions.[11][12]
- The onset of ignition is detected by monitoring pressure changes using a pressure transducer or by observing light emission from excited species (like OH*) using a photomultiplier tube.
- The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the sharp increase in pressure or light emission indicating ignition.

2. Ignition Delay Time Measurement using a Rapid Compression Machine (RCM)

- Objective: To study autoignition characteristics under conditions relevant to internal combustion engines by rapidly compressing a fuel/air mixture.[5][7]
- Apparatus: An RCM consists of a combustion chamber and one or two opposed pistons that rapidly compress the test gas.[5]
- Protocol:
 - The combustion chamber is filled with a homogeneous mixture of **2,2,3-trimethylpentane**, oxidizer, and diluent at a known initial pressure and temperature.
 - The pistons are driven to rapidly compress the gas mixture, simulating the compression stroke of an engine.[5] The compression time is typically in the order of milliseconds.[5]

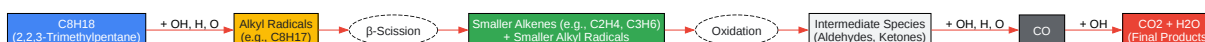
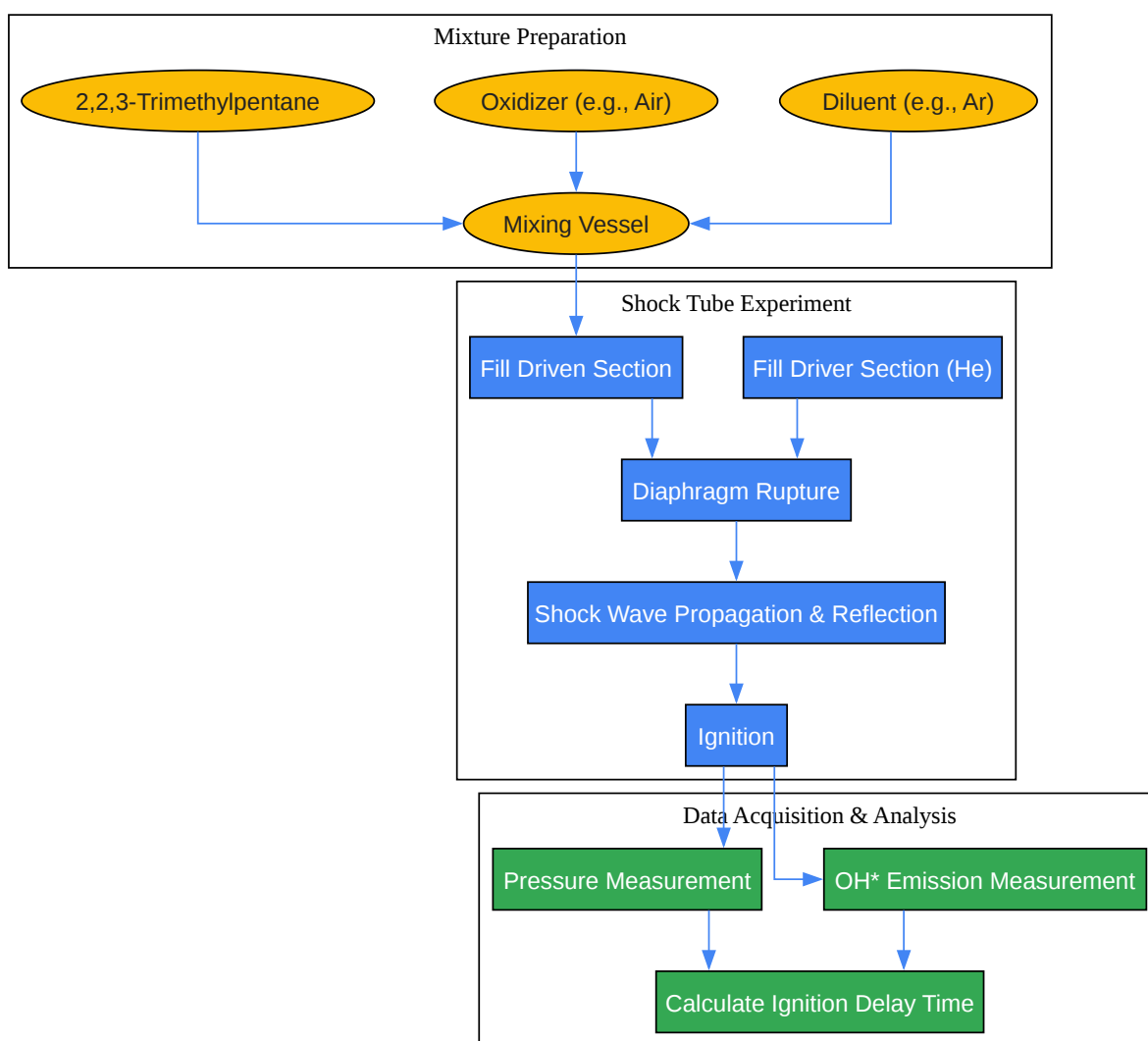
- The pressure in the combustion chamber is monitored using a pressure transducer throughout the compression and post-compression phase.
- The ignition delay time is determined from the pressure trace as the time from the end of compression to the point of maximum rate of pressure rise, which signifies ignition.[7]

3. Laminar Flame Speed Measurement

- Objective: To measure the propagation speed of a laminar (smooth) flame through a premixed fuel/air mixture.
- Apparatus: A constant volume combustion vessel (spherical bomb) or a Bunsen-type burner setup.[8][13]
- Protocol (Constant Volume Method):
 - A spherical vessel is filled with a premixed mixture of **2,2,3-trimethylpentane** and air at a specified initial temperature and pressure.[10]
 - The mixture is ignited at the center of the vessel using a spark.
 - A spherical flame propagates outwards from the ignition point.
 - The pressure rise inside the vessel is recorded over time using a pressure transducer.
 - Simultaneously, the flame propagation is often visualized using Schlieren photography or other optical techniques to track the flame radius as a function of time.[13]
 - The laminar flame speed is then calculated from the pressure-time data and/or the flame radius data, accounting for the effects of flame stretch and the compression of the unburned gas ahead of the flame.[13]

IV. Visualization of Workflows and Pathways

Experimental Workflow for Shock Tube Ignition Delay Measurement



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